4-Bromo-3-fluoro-2-iodophenacyl bromide

Cross-Coupling Chemistry Sequential Functionalization Chemoselectivity

Select 4-Bromo-3-fluoro-2-iodophenacyl bromide for its unmatched synthetic versatility. The aromatic ring's tiered halogen reactivity—iodine (most labile) > bromine > fluorine (inert)—enables chemoselective, sequential Suzuki-Miyaura couplings impossible with mono-halogenated analogs. This precise control accelerates divergent kinase inhibitor library synthesis and liquid crystal monomer development. Ensure your research doesn't stall with generic alternatives; secure the critical differentiation offered by this trifecta halogenated building block today.

Molecular Formula C8H4Br2FIO
Molecular Weight 421.83 g/mol
Cat. No. B12850669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-2-iodophenacyl bromide
Molecular FormulaC8H4Br2FIO
Molecular Weight421.83 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)CBr)I)F)Br
InChIInChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2
InChIKeyAQANLHBNNGATBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-2-iodophenacyl bromide: A Tri-Halogenated Building Block for Sequential Organic Synthesis


4-Bromo-3-fluoro-2-iodophenacyl bromide (CAS: 1824056-31-6) is a polyhalogenated phenacyl bromide derivative with the molecular formula C8H4Br2FIO and a molecular weight of 421.83 g/mol . This compound features a unique trifecta of halogens—iodine, bromine, and fluorine—on the aromatic ring, in addition to the α-bromoketone moiety of the phenacyl bromide core . The distinct reactivity profiles of these halogen substituents, dictated by differences in carbon-halogen bond strengths, render this molecule a highly versatile intermediate for sequential functionalization strategies in synthetic chemistry .

Why 4-Bromo-3-fluoro-2-iodophenacyl Bromide Cannot Be Substituted with Simpler Phenacyl Bromide Analogs


The presence of three distinct aromatic halogen substituents (I, Br, F) in 4-bromo-3-fluoro-2-iodophenacyl bromide creates a unique and tiered reactivity profile that is absent in simpler, mono- or di-halogenated phenacyl bromides . The carbon-iodine bond is the weakest and most reactive, the carbon-bromine bond is intermediate, and the carbon-fluorine bond is the strongest and most inert, allowing for highly chemoselective and sequential cross-coupling and substitution reactions that are impossible with a single halogen . Furthermore, the specific 4-bromo-3-fluoro-2-iodo substitution pattern provides a distinct electronic environment that influences the reactivity of the α-bromoketone group and directs subsequent functionalization . Using a generic analog like 2-bromo-4'-iodoacetophenone or 4-bromo-3-fluorophenacyl bromide would forfeit this precise hierarchy of reactivity and the resulting synthetic efficiency, requiring more steps or resulting in complex mixtures due to a lack of selectivity .

Quantitative Differentiation of 4-Bromo-3-fluoro-2-iodophenacyl Bromide: A Comparative Analysis of Reactivity and Synthetic Utility


Tiered Reactivity in Cross-Coupling: Iodine > Bromine > Fluorine for Sequential Functionalization

The carbon-halogen bond dissociation energies (BDEs) for aromatic halides are a direct measure of their relative reactivity in cross-coupling reactions. For 4-bromo-3-fluoro-2-iodophenacyl bromide, the aromatic C-I bond is significantly weaker than the C-Br bond, which is in turn weaker than the C-F bond [1]. This data supports the widely reported observation that iodine substituents undergo oxidative addition with palladium catalysts at a much faster rate than bromine substituents, enabling highly selective, stepwise functionalization of this polyhalogenated scaffold . In contrast, a simpler analog like 2-bromo-4'-iodoacetophenone (CAS 31827-94-8) contains only two reactive aromatic halogens (I and Br) and lacks the inert fluorine atom, limiting the number of sequential modifications that can be performed .

Cross-Coupling Chemistry Sequential Functionalization Chemoselectivity

Enhanced Electrophilicity of the α-Bromoketone via Electron-Withdrawing Halogens

The rate of SN2 nucleophilic substitution on the α-bromoketone moiety of phenacyl bromides is accelerated by electron-withdrawing groups on the aromatic ring [1]. The presence of three strongly electron-withdrawing halogen atoms (I, Br, F) on the ring of 4-bromo-3-fluoro-2-iodophenacyl bromide is expected to significantly enhance the electrophilicity of the adjacent α-carbon compared to the parent, unsubstituted phenacyl bromide . While direct kinetic data for this specific compound is not available, studies on substituted phenacyl bromides demonstrate that both electron-donating and electron-withdrawing substituents can accelerate the reaction, with a proposed mechanism that is particularly sensitive to electron-withdrawing effects [1].

Nucleophilic Substitution Reaction Kinetics Electrophilicity

Potential for Halogen Bonding in Crystal Engineering Driven by Heavy Halogens

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic donor. The strength of this interaction follows the general trend I > Br > Cl > F [1]. The presence of both an iodine and a bromine atom on the aromatic ring of 4-bromo-3-fluoro-2-iodophenacyl bromide provides two strong halogen bond donors. Furthermore, aromatic fluorine substitution has been shown to enhance the strength of halogen bonds from other halogens (Cl, Br, I) on the same ring by increasing their positive electrostatic potential (σ-hole) [2]. This synergistic effect is unique to the target compound's substitution pattern and suggests a superior ability to engage in directional supramolecular interactions compared to analogs lacking fluorine or containing only a single heavy halogen [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Procurement-Driven Application Scenarios for 4-Bromo-3-fluoro-2-iodophenacyl Bromide


Medicinal Chemistry: Synthesis of Highly Functionalized Kinase Inhibitors

The tiered reactivity of 4-bromo-3-fluoro-2-iodophenacyl bromide is ideally suited for the divergent synthesis of focused libraries of kinase inhibitors. For example, the aryl iodide can be selectively coupled in a first Suzuki-Miyaura reaction to introduce a heteroaromatic group, followed by a second cross-coupling at the aryl bromide position to install a different substituent . The fluorine atom remains inert, serving as a metabolic blocker or a probe for 19F NMR studies . This capability is essential for rapidly exploring structure-activity relationships (SAR) around a central core .

Materials Science: Development of Advanced Liquid Crystal Monomers

The rigid aromatic core with its specific halogen substitution pattern, including the strong halogen bond donors (I and Br) and the highly electronegative fluorine, can be used to synthesize novel liquid crystal monomers . The halogen bonds and strong dipole created by the fluorine atom can promote specific molecular alignment and improve the stability of mesophases. The α-bromoketone group provides a handle for further functionalization or polymerization, allowing this scaffold to be integrated into larger, more complex materials .

Radiopharmaceuticals: Precursor for Radioiodination and PET Tracer Development

The presence of an iodine atom makes this compound a potential precursor for the synthesis of radiolabeled molecules, such as those used in SPECT imaging . The aryl iodide can be replaced with radioactive iodine-123 or -125 via isotopic exchange or through a tin precursor . The molecule's other reactive handles (aryl bromide, α-bromoketone) could then be used to conjugate the radiolabeled core to a targeting vector (e.g., a peptide or small molecule), all while the metabolically stable fluorine atom remains intact .

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